

An In-depth Technical Guide to the Chemical Properties of **tert-Amylamine**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Amylamine**

Cat. No.: **B128125**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 2-methyl-2-butanamine, is a primary aliphatic amine with significant applications as a versatile intermediate in organic synthesis. Its sterically hindered nature imparts unique reactivity and properties, making it a valuable building block in the preparation of diverse chemical entities, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the core chemical properties of **tert-amylamine**, detailed experimental protocols, and insights into its role in medicinal chemistry.

Chemical and Physical Properties

tert-Amylamine is a colorless to pale yellow liquid with a characteristic amine odor.^[1] Its physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties of **tert-Amylamine**

Property	Value	Reference
CAS Number	594-39-8	[2]
Molecular Formula	C5H13N	[2]
Molecular Weight	87.16 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	77 °C	
Melting Point	-35 °C	
Density	0.746 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.3996	
pKa	10.85 (of the conjugate acid)	
Solubility	Soluble in water, ethanol, and ether.	

Safety Information

Hazard Statement	GHS Classification	Precautionary Statement Examples
Highly flammable liquid and vapor	Flammable Liquid 2	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
Toxic if swallowed	Acute Toxicity 3 (Oral)	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Causes severe skin burns and eye damage	Skin Corrosion 1B	P280: Wear protective gloves/protective clothing/eye protection/face protection.

Spectroscopic Data

The structural elucidation of **tert-amylamine** and its derivatives relies on standard spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data (CDCl₃, 90 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.38	q	2H	-CH ₂ -
~1.23	s	2H	-NH ₂
~1.07	s	6H	-C(CH ₃) ₂ -
~0.90	t	3H	-CH ₃

¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Assignment
~51.0	Quaternary Carbon (-C(CH ₃) ₂ -)
~36.0	Methylene Carbon (-CH ₂ -)
~28.0	Methyl Carbons (-C(CH ₃) ₂)
~8.0	Methyl Carbon (-CH ₃)

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	N-H Stretch (primary amine)
2850-2970	Strong	C-H Stretch (alkane)
1590-1650	Medium	N-H Bend (scissoring)
1000-1250	Medium	C-N Stretch

Mass Spectrometry Data

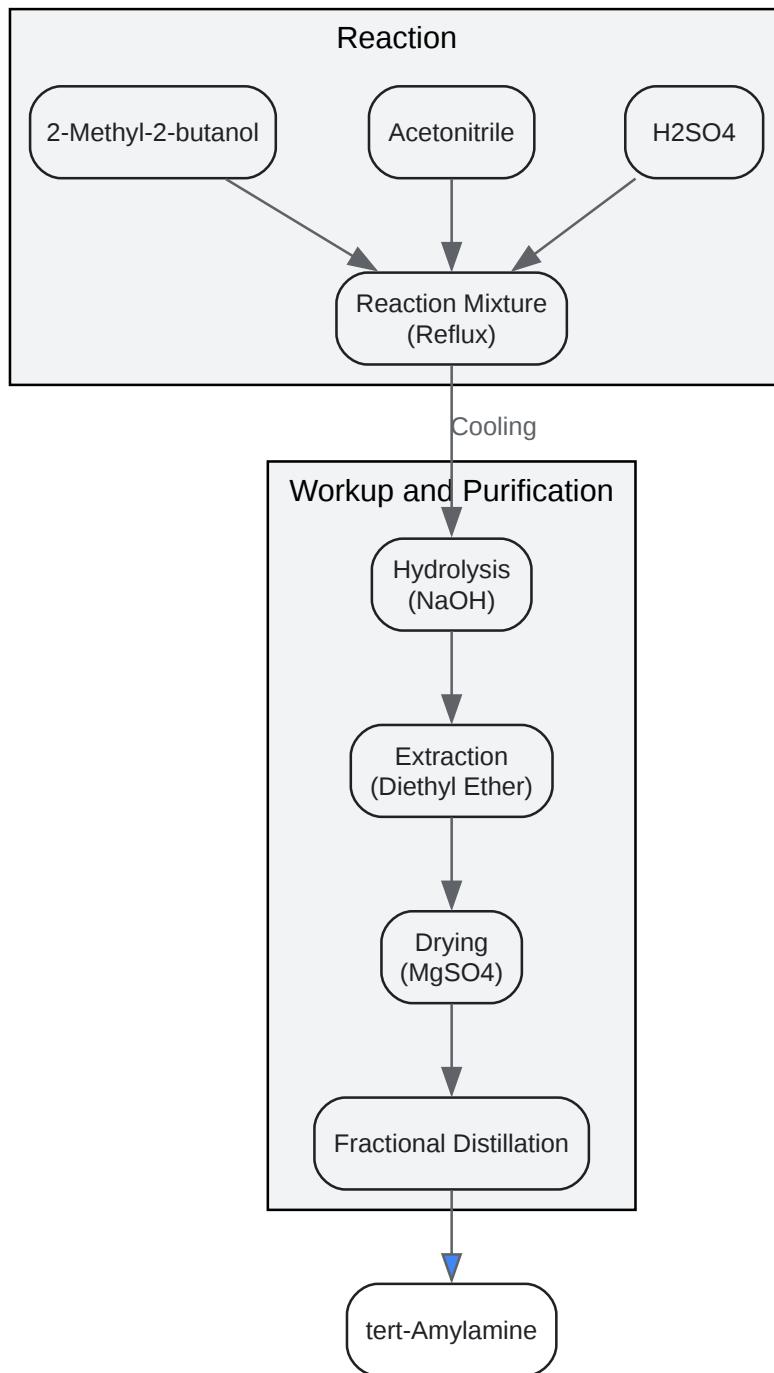
m/z	Relative Intensity	Assignment
87	Moderate	$[M]^+$ (Molecular Ion)
72	High	$[M - CH_3]^+$
58	Very High (Base Peak)	$[M - C_2H_5]^+$

Experimental Protocols

Synthesis of tert-Amylamine via the Ritter Reaction

The Ritter reaction is a robust method for the synthesis of tert-alkylamines from tertiary alcohols and nitriles in the presence of a strong acid. The following protocol is a representative procedure for the synthesis of **tert-amylamine**.

Materials:


- 2-Methyl-2-butanol (tert-amyl alcohol)
- Acetonitrile
- Concentrated Sulfuric Acid
- Sodium Hydroxide (pellets and aqueous solution)
- Diethyl Ether
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

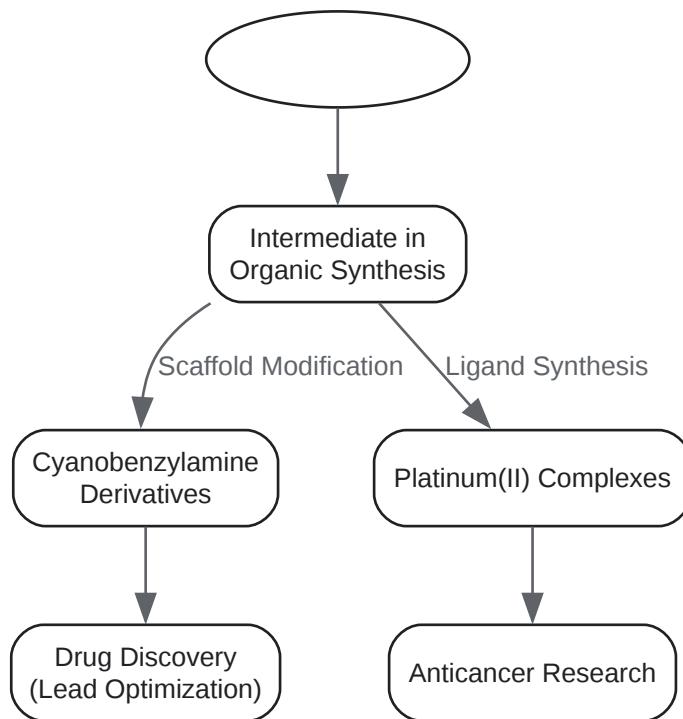
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-butanol and an excess of acetonitrile. Cool the mixture in an ice bath.
- Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled mixture with continuous stirring. The addition should be dropwise to control the exothermic reaction.

- Reaction: After the addition of acid, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
- Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution by the slow addition of concentrated sodium hydroxide solution until the pH is strongly alkaline. This will hydrolyze the intermediate N-tert-amylacetamide.
- Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
- Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude **tert-amylamine** can be purified by fractional distillation.

Synthesis of tert-Amylamine via the Ritter Reaction

[Click to download full resolution via product page](#)A flowchart illustrating the synthesis of **tert-amylamine**.

Applications in Drug Development


tert-Amylamine serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its sterically hindered primary amine allows for selective reactions and the introduction of a tert-amyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

One notable application is its use as a substitute for the tert-butylamino substituent in the development of novel compounds.^[3] For instance, it has been incorporated into cyanobenzylamine derivatives, which are scaffolds of interest in medicinal chemistry.

Furthermore, **tert-amylamine** has been utilized in the synthesis of platinum(II) complexes. These complexes, featuring a glycine-derivative ligand incorporating the tert-amyl moiety, have been investigated for their cytotoxic activity against human cancer cell lines, such as MCF-7 (breast cancer). This highlights the potential of **tert-amylamine** in the development of novel anticancer agents.

While direct incorporation into blockbuster drugs is not widely documented, its role as a versatile intermediate allows for the exploration of new chemical space in drug discovery programs. The tert-amyl group can provide a balance of lipophilicity and steric bulk that can be advantageous for receptor binding and metabolic stability.

Role of tert-Amylamine in Drug Development

[Click to download full resolution via product page](#)

Logical relationship of **tert-amylamine** in drug development.

Conclusion

tert-Amylamine is a valuable and versatile primary amine with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Ritter reaction. The unique steric and electronic properties conferred by the tert-amyl group make it a useful building block for medicinal chemists and drug development professionals exploring novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the effective utilization of **tert-amylamine** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of tert-Amylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128125#tert-amylamine-chemical-properties\]](https://www.benchchem.com/product/b128125#tert-amylamine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com